5-Fluoro-7-nitro-indoline

Medicinal Chemistry ADME Prediction Physicochemical Profiling

5-Fluoro-7-nitro-indoline (CAS 2306278-45-3) is a synthetic, dual-functionalized indoline derivative characterized by an electron-withdrawing nitro group at the 7-position and a fluorine substituent at the 5-position on its 2,3-dihydro-1H-indole scaffold. This specific substitution pattern creates a unique electronic profile that distinguishes it from other positional isomers and mono-substituted analogs, making it a valuable intermediate for structure-activity relationship (SAR) exploration and the synthesis of both bioactive molecules and advanced photocleavable protecting groups.

Molecular Formula C8H7FN2O2
Molecular Weight 182.15 g/mol
CAS No. 2306278-45-3
Cat. No. B6298839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-nitro-indoline
CAS2306278-45-3
Molecular FormulaC8H7FN2O2
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2[N+](=O)[O-])F
InChIInChI=1S/C8H7FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
InChIKeyYTEBZBNKENYUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-7-nitro-indoline (CAS 2306278-45-3): A Dual-Functionalized Indoline Building Block for Targeted Medicinal Chemistry and Photocaging Research


5-Fluoro-7-nitro-indoline (CAS 2306278-45-3) is a synthetic, dual-functionalized indoline derivative characterized by an electron-withdrawing nitro group at the 7-position and a fluorine substituent at the 5-position on its 2,3-dihydro-1H-indole scaffold . This specific substitution pattern creates a unique electronic profile that distinguishes it from other positional isomers and mono-substituted analogs, making it a valuable intermediate for structure-activity relationship (SAR) exploration and the synthesis of both bioactive molecules and advanced photocleavable protecting groups .

Why 5-Fluoro-7-nitro-indoline Cannot Be Casually Replaced by 4-Fluoro or Non-Fluorinated Indoline Analogs


Substituting 5-Fluoro-7-nitro-indoline with a closely related analog, such as its 4-fluoro positional isomer (4-Fluoro-7-nitroindoline) or the non-fluorinated parent compound (7-nitroindoline), introduces quantifiable changes in key physicochemical and electronic properties that directly impact downstream applications. The 5-fluoro substitution pattern confers a distinct balance of lipophilicity, basicity, and metabolic stability compared to the 4-fluoro isomer, as supported by comparative SAR studies in fluoroindole series [1]. These differences are not merely structural curiosities; they translate into altered binding affinities, differential reactivity in subsequent synthetic steps, and variability in the performance of photolabile 'caged' compounds, making blind analog substitution a high-risk strategy for any research program relying on reproducible outcomes [2].

Quantitative Differentiation of 5-Fluoro-7-nitro-indoline Against Key Comparators: A Data-Driven Procurement Guide


Lipophilicity and Basicity Shift Relative to 4-Fluoro-7-nitroindoline Positional Isomer

5-Fluoro-7-nitro-indoline exhibits a calculated LogP of 2.30 and a predicted pKa of -1.00 ± 0.20 for the indoline nitrogen . In contrast, the 4-fluoro positional isomer (4-Fluoro-7-nitroindoline, CAS 1167056-12-3) has a reported LogP of 2.50 [1]. This 0.20 LogP unit difference, coupled with the lower pKa, indicates that 5-Fluoro-7-nitro-indoline possesses distinct lipophilicity and basicity. These are critical parameters influencing membrane permeability, solubility, and off-target binding profiles [1].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Potency Variation in Antifungal Activity Between 5-Fluoro and 4-Fluoro Indole Scaffolds

While direct data for 5-Fluoro-7-nitro-indoline is not available, SAR studies on the underlying fluoroindole scaffold demonstrate that the position of the fluorine atom significantly impacts biological activity. A 2022 study on Botrytis cinerea found that 5-fluoroindole and 4-fluoroindole both exhibited potent antifungal activity, with MIC ranges of 2-5 mg/L [1]. However, the study's QSAR analysis emphasized that the presence and position of the fluoro group are essential determinants of activity, with computational docking suggesting different binding modes for each isomer [1]. This class-level evidence strongly implies that the 5-fluoro substitution pattern in 5-Fluoro-7-nitro-indoline will confer a distinct pharmacological fingerprint compared to its 4-fluoro isomer when elaborated into final bioactive molecules.

Antifungal Discovery Agricultural Chemistry SAR

Enhanced Metabolic Stability of 5-Fluoroindoline Scaffolds Over Non-Fluorinated Analogs

The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability. 5-Fluoroindoline derivatives have been specifically noted for this advantage, with research indicating they can act as potent inhibitors of cellular signaling pathways . The presence of the fluorine at the 5-position is known to block oxidative metabolism at that site, increasing the compound's half-life . While direct data for the 7-nitro derivative is not yet published, this class-level inference highlights a key differentiator over non-fluorinated 7-nitroindolines, which would be more susceptible to rapid metabolic degradation in vivo .

Drug Metabolism Lead Optimization Fluorine Chemistry

Potential for Dual-Photon Photocaging Applications Mirroring 5-Bromo-7-nitroindoline

The 7-nitroindoline core is a privileged scaffold for creating photolabile 'caged' compounds. Recent research on 5-bromo-7-nitroindoline-S-thiocarbamates demonstrates that the 5-position substituent does not ablate the scaffold's ability to undergo both one-photon (350 nm) and two-photon (710 nm) photolysis [1]. This suggests that 5-Fluoro-7-nitro-indoline, with its analogous 5-substitution, retains the potential for similar advanced photocaging applications, allowing for spatiotemporally controlled release of bioeffectors with greater tissue penetration than UV-only systems [1]. The quantum yield for photolysis can be modulated by the substituent, offering a tunable parameter not available with the unsubstituted 7-nitroindoline parent .

Chemical Biology Photopharmacology Caged Compounds

Optimized Research Applications for 5-Fluoro-7-nitro-indoline Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization of Kinase and Enzyme Inhibitors

5-Fluoro-7-nitro-indoline is a strategic choice for SAR campaigns where modulating lipophilicity and basicity is critical. Its predicted LogP of 2.30 and pKa of -1.00 provide a distinct physicochemical profile compared to the 4-fluoro isomer (LogP 2.50) [1]. This makes it particularly valuable for fine-tuning the ADME properties of lead compounds in programs targeting central nervous system (CNS) disorders, where fine control over blood-brain barrier penetration is essential. The nitro group at the 7-position serves as a versatile handle for further elaboration into amines, amides, or other nitrogen-containing heterocycles, while the 5-fluoro group enhances metabolic stability .

Chemical Biology: Development of Advanced Photocleavable Protecting Groups

Researchers developing 'caged' compounds for spatiotemporal control of biological processes should prioritize 5-Fluoro-7-nitro-indoline as a precursor. Class-level evidence from 5-bromo-7-nitroindoline analogs demonstrates the scaffold's capacity for both one-photon (350 nm) and two-photon (710 nm) uncaging [2]. The 5-fluoro substitution may offer improved aqueous solubility and altered photolytic quantum yields compared to the 5-bromo analog [2]. This compound is a direct precursor for synthesizing novel 1-acyl-7-nitroindoline caged neurotransmitters and bioeffectors with enhanced performance in live-cell imaging and optogenetics applications.

Agrochemical Discovery: Synthesis of Novel Antifungal and Antimicrobial Agents

For programs aimed at discovering new antifungal agents, 5-Fluoro-7-nitro-indoline provides a distinct structural starting point. While both 5-fluoroindole and 4-fluoroindole scaffolds show potent activity (MIC 2-5 mg/L against Botrytis cinerea) [3], the specific 5-fluoro substitution pattern is associated with unique binding interactions [3]. Using 5-Fluoro-7-nitro-indoline as a building block allows researchers to explore this unique SAR space, potentially leading to compounds with improved selectivity or efficacy against resistant fungal strains, where the 7-nitro group can be reduced to an amine for further diversification.

Materials Science: Synthesis of Functional Dyes and Fluorescent Probes

The strong electron-withdrawing nature of both the 7-nitro and 5-fluoro groups imparts a unique electronic character to the indoline core. This makes 5-Fluoro-7-nitro-indoline a valuable intermediate for the synthesis of push-pull chromophores and fluorescent probes [4]. The 7-nitrosoindole generated upon photolysis is a known chromophore, and the 5-fluoro substituent can fine-tune its spectral properties [2]. Researchers developing novel dyes for bioimaging or optoelectronic applications can leverage this compound to access new chromophores with tailored absorption and emission characteristics.

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